(S)-(-)-1,2-Propanediol di-p-tosylate
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Overview
Description
(S)-(-)-1,2-Propanediol di-p-tosylate is a chemical compound known for its utility in various organic synthesis processes. It is a derivative of 1,2-propanediol, where both hydroxyl groups are replaced by p-toluenesulfonate (tosylate) groups. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1,2-Propanediol di-p-tosylate typically involves the tosylation of (S)-(-)-1,2-propanediol. The reaction is carried out by reacting (S)-(-)-1,2-propanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1,2-Propanediol di-p-tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate groups can be substituted by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The tosylate groups can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine, sodium hydroxide
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be amines, ethers, or thioethers.
Elimination Products: Alkenes are the major products formed during elimination reactions.
Reduction Products: The corresponding alcohols are formed during reduction reactions.
Scientific Research Applications
(S)-(-)-1,2-Propanediol di-p-tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of drug molecules and in the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-1,2-Propanediol di-p-tosylate involves its reactivity as a tosylate ester. The tosylate groups are good leaving groups, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol di-p-toluenesulfonate
- Diethylene glycol di-p-toluenesulfonate
- Triethylene glycol di-p-toluenesulfonate
Uniqueness
(S)-(-)-1,2-Propanediol di-p-tosylate is unique due to its chiral nature, which makes it particularly useful in the synthesis of enantiomerically pure compounds. Its reactivity and stability also make it a valuable intermediate in various organic synthesis processes.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWYZTZYVIPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391058 |
Source
|
Record name | Propane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60434-71-1 |
Source
|
Record name | Propane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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